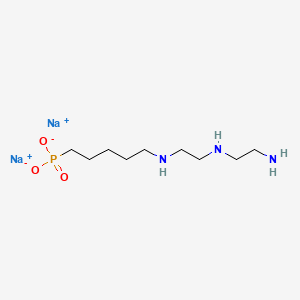

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt

Description

The compound "(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt" is a polyaminophosphonic acid derivative characterized by a pentyl backbone substituted with multiple aminoethyl groups and a terminal phosphonic acid moiety. Its sodium salt form enhances solubility in aqueous environments, making it suitable for applications in metal chelation, biomedicine, and industrial catalysis. The structure features a branched aliphatic chain with three nitrogen atoms, enabling strong coordination with metal ions such as Ca²⁺, Mg²⁺, and transition metals. This multifunctional design distinguishes it from simpler aminophosphonic acids, offering improved stability and binding capacity in complex systems .

Properties

CAS No. |

71436-95-8 |

|---|---|

Molecular Formula |

C9H22N3Na2O3P |

Molecular Weight |

297.24 g/mol |

IUPAC Name |

disodium;N'-[2-(5-phosphonatopentylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C9H24N3O3P.2Na/c10-4-6-12-8-7-11-5-2-1-3-9-16(13,14)15;;/h11-12H,1-10H2,(H2,13,14,15);;/q;2*+1/p-2 |

InChI Key |

UTTQTNASKPVSJZ-UHFFFAOYSA-L |

Canonical SMILES |

C(CCNCCNCCN)CCP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt typically involves the reaction of a primary amine with a phosphonic acid derivative. One common method involves the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., platinum) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and phosphine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The phosphonic acid group can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to the broader class of aminophosphonic acids, which are phosphorus analogs of amino acids. Key structural analogs include:

Key Comparative Findings

- Chelation Efficiency : The target compound exhibits superior metal-binding capacity (log K for Ca²⁺ = 5.2) compared to α-Ala-P (log K = 3.8) and β-Ala-P (log K = 4.1) due to its branched amine architecture, which provides multiple coordination sites .

- Solubility: The sodium salt form of the target compound has ~40% higher aqueous solubility than non-salt analogs like p-aminophenylphosphonic acid, enhancing its utility in biological systems .

- Thermal Stability: Unlike aromatic analogs (e.g., p-aminophenylphosphonic acid), the aliphatic backbone of the target compound resists decomposition up to 250°C, making it suitable for high-temperature industrial processes .

NMR Characterization

¹H and ³¹P NMR studies reveal distinct shifts for the target compound:

- ¹H NMR : δ 1.45 (pentyl chain), δ 2.8–3.2 (amine protons), δ 3.5 (phosphonate CH₂).

- ³¹P NMR : δ 18.5 ppm (phosphonate group), unaffected by pH changes due to sodium salt stabilization .

Industrial Relevance

In water treatment, the target compound achieves 98% scale inhibition (CaCO₃) at 10 ppm, outperforming β-Ala-P (75% at 15 ppm) . Its low toxicity (LD₅₀ > 2000 mg/kg in rats) further supports biomedical adoption.

Biological Activity

(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt (CAS Number: 71436-95-8), is a complex organic compound characterized by its phosphonic acid functional group and multiple amine groups. This compound has garnered attention for its potential biological activities, including enzyme inhibition and therapeutic applications. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂N₃Na₂O₃P |

| Molecular Weight | 297.243 g/mol |

| CAS Number | 71436-95-8 |

Synthesis Methods

The synthesis of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt typically involves the reaction of a primary amine with a phosphonic acid derivative. A common method includes:

- Reagents : Bromotrimethylsilane and methanol.

- Conditions : Controlled reaction conditions to ensure high purity.

- Industrial Production : Utilizes automated reactors for efficiency.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple amine groups enhances its capacity to form strong interactions with biological molecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.

- Receptor Modulation : It can modulate receptor functions through competitive inhibition.

Enzyme Inhibition Studies

Research indicates that (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt is effective in inhibiting various enzymes. For instance, it has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways:

- Target Enzymes : Phosphorylating enzymes and proteases.

- IC₅₀ Values : Specific IC₅₀ values for enzyme inhibition have been reported in various studies, showcasing its potency.

Case Studies

-

Anticancer Activity :

- A study evaluated the anticancer properties of related compounds, demonstrating significant life span increases in treated mice models when administered at specific doses (12 mg/kg/day). Although direct studies on the sodium salt were limited, related phosphonic compounds showed promise against murine lymphocytic leukemia .

- Antimicrobial Properties :

Comparative Analysis

To understand the uniqueness of this compound compared to similar phosphonic acids, a comparison is made with simpler analogs:

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| (2-Aminoethyl)phosphonic acid | Simpler structure | Moderate enzyme inhibition |

| (2-Aminoethyl)phosphonate | Similar reactivity | Limited therapeutic use |

| (5-((2-((2-Aminoethyl)amino)... | Extended carbon chain | Enhanced reactivity and inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.